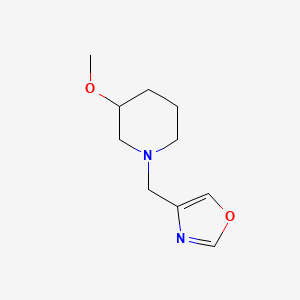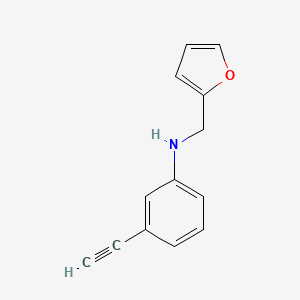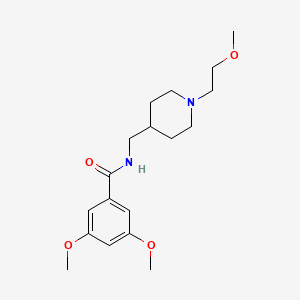
4-((3-Methoxypiperidin-1-yl)methyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((3-Methoxypiperidin-1-yl)methyl)oxazole” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
Oxazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another method involves the reaction of β-hydroxy amides using Deoxo-Fluor® .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoles have been found to play a major role in many important chemical reactions, both as intermediates and as final products . They are also used as intermediates for the synthesis of new chemical entities in medicinal chemistry .Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . More specific physical and chemical properties for “4-((3-Methoxypiperidin-1-yl)methyl)oxazole” were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-((3-Methoxypiperidin-1-yl)methyl)oxazole: is a valuable precursor in the synthesis of heterocyclic compounds , which are a core part of many pharmaceuticals and agrochemicals. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is particularly significant due to its presence in numerous biologically active molecules .
Development of New Pharmaceuticals
The compound can be used to create new pharmaceuticals, especially as a scaffold for the development of drugs with potential antibacterial , antifungal , and anticancer properties. Its structure is conducive to modification, allowing chemists to derive a variety of analogs for drug screening .
Agricultural Chemical Research
In agriculture, 4-((3-Methoxypiperidin-1-yl)methyl)oxazole derivatives may be explored for their potential use as pesticides or herbicides . The oxazole ring’s versatility makes it a candidate for creating compounds that can disrupt the life cycle of pests and weeds .
Material Science
This compound could also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The oxazole moiety can contribute to the photophysical properties required for these applications .
Organic Synthesis Methodology
It serves as a building block in organic synthesis, aiding in the development of new synthetic methodologies. For instance, it can be involved in cycloaddition reactions to form more complex molecules, which is a fundamental process in synthetic organic chemistry .
Biochemical Research
Lastly, 4-((3-Methoxypiperidin-1-yl)methyl)oxazole can be utilized in biochemical research to study enzyme inhibition . It might mimic the transition state of enzymatic reactions or bind to active sites, thus helping in the design of enzyme inhibitors .
Mechanism of Action
Target of Action
It is known that oxazole derivatives have been studied for their biological activities, which include anti-covid-19, anticancer, antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .
Mode of Action
It is known that the efficacy of oxazole-based derivatives as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry has enhanced worldwide .
Biochemical Pathways
It is known that oxazole derivatives have shown various antimicrobial activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that oxazole derivatives have shown various antimicrobial activities, suggesting that they may have a broad range of molecular and cellular effects .
Safety and Hazards
While specific safety data for “4-((3-Methoxypiperidin-1-yl)methyl)oxazole” was not found, oxazole in general is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and may cause respiratory irritation .
Future Directions
The use of oxazoles as intermediates, catalytic ligands, and pharmaceutical building blocks has vastly increased . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that “4-((3-Methoxypiperidin-1-yl)methyl)oxazole” and similar compounds may have potential for future research and development in medicinal chemistry.
properties
IUPAC Name |
4-[(3-methoxypiperidin-1-yl)methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-13-10-3-2-4-12(6-10)5-9-7-14-8-11-9/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJLXYHDYNUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CC2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Methoxypiperidin-1-yl)methyl)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591726.png)
![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2591733.png)
![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)
![[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B2591735.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2591739.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)

![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2591746.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2591747.png)